3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative with a carboxamide group at position 2 and a 3,4-dimethylphenyl substituent on the amide nitrogen. These analogs primarily target cancer stem cells (CSCs), modulate glycosphingolipid (GSL) expression, and inhibit enzymes like phosphoinositide-specific phospholipase C (PLC-γ), which are critical in tumor progression and drug resistance .
Properties
IUPAC Name |
3-amino-N-(3,4-dimethylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-10-6-7-12(8-11(10)2)22-19(25)18-17(21)14-9-13-15(23-20(14)26-18)4-3-5-16(13)24/h6-9H,3-5,21H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPBRBGWSNFVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H25N3OS
- Molecular Weight : 393.52 g/mol
- IUPAC Name : this compound
The compound features a thienoquinoline core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various signaling pathways.
Case Study: Antitumor Efficacy
A study evaluated the antitumor effects of related thienoquinoline derivatives on various cancer cell lines. The results revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.0585 |
| 2 | HeLa | 0.0692 |
| 3 | HT-29 | 0.00217 |
These findings suggest that modifications to the thienoquinoline structure can enhance antitumor efficacy against specific cancer types .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of thienoquinoline derivatives. For example:
- Differentiation Induction : Compounds similar to this compound have been shown to induce differentiation in PC12 cells (a model for neuronal differentiation) through pathways independent of the TrkA receptor .
The proposed mechanisms include:
- Neuritogenic Activity : Inducing neurite outgrowth and enhancing neuronal survival under stress conditions.
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial activity. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate a promising antimicrobial profile that warrants further investigation .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Molecular Formula : C22H25N3OS
- Molecular Weight : 379.5 g/mol
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : It is believed that the compound may inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of thienoquinoline could effectively target mitogen-activated protein kinases (MAPKs), crucial for cancer signaling pathways .
Antimicrobial Properties
The thienoquinoline scaffold has been associated with antimicrobial activity:
- Case Study : A derivative demonstrated significant activity against various strains of bacteria and fungi. The structure's ability to penetrate microbial membranes is attributed to its lipophilic nature .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Example : Research into phosphoinositide-specific phospholipase C inhibitors showed that similar thienoquinoline derivatives could modulate enzyme activity effectively . This inhibition can have implications for diseases where phospholipase C is overactive.
Neuroprotective Effects
Emerging studies suggest neuroprotective properties:
- Research Findings : Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.
Table 1: Biological Activities of Thienoquinoline Derivatives
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Thienoquinoline derivatives | |
| Antimicrobial | Substituted thienoquinolines | |
| Enzyme Inhibition | Phosphoinositide inhibitors | |
| Neuroprotection | Neuroprotective agents |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Associated Activity |
|---|---|
| Tetrahydrothienoquinoline core | Anticancer properties |
| Amino group | Enhanced enzyme inhibition |
| Carboxamide | Increased solubility and bioactivity |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine (-NH₂) at position 3 undergoes reactions typical of aromatic amines:
| Reaction Type | Reagents/Conditions | Product Formed | Supporting Evidence |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acetyl derivative (amide formation at -NH₂) | Analogous to, |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated derivative | , |
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt (precursor for coupling or Sandmeyer reactions) | General amine chemistry |
Key Findings :
-
Acylation improves metabolic stability in pharmacokinetic studies.
-
Alkylation at the amino group enhances lipophilicity, influencing blood-brain barrier penetration.
Carboxamide Functionalization
The carboxamide (-CONH-) group participates in hydrolysis and condensation:
Notable Observations :
-
Hydrolysis rates depend on steric hindrance from the 3,4-dimethylphenyl group .
-
Schiff bases exhibit enhanced antimicrobial activity in structural analogs.
Ketone (5-Oxo) Reactivity
The 5-oxo group enables nucleophilic additions and reductions:
Research Insights :
-
Reduction products show altered solubility profiles due to hydrogen bonding .
-
Hydrazones are precursors for heterocyclic expansions in medicinal chemistry.
Electrophilic Aromatic Substitution
The thienoquinoline core undergoes regioselective substitutions:
Critical Notes :
-
Nitration occurs preferentially at the 4-position of the quinoline ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl substituent:
| Reaction Type | Reagents/Conditions | Product Formed | Supporting Evidence |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 90°C | Biaryl derivatives (e.g., with 4-fluorophenylboronic acid) | , |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | N-Arylated products (introduces secondary amines) | Theoretical prediction |
Applications :
-
Suzuki products exhibit enhanced binding affinity in kinase inhibition assays.
Stability and Degradation Pathways
The compound decomposes under specific conditions:
Comparison with Similar Compounds
Substituent-Driven Activity Differences
Mechanistic Highlights
- Compound 1: Reduces CD44+/CD24− and CD133+ CSCs in triple-negative breast cancer (TNBC) by 50–60% . Alters GSL expression (e.g., decreases IV6Neu5Ac-nLc4Cer+ CSCs in MDA-MB-231, increases GalNAc-GM1b+ CSCs in MCF-7) . Disrupts glycolysis and inositol metabolism in TNBC .
- Compound 7 :
Structural-Activity Relationship (SAR) Insights
- Chloro vs. Methyl Groups : The 3-chloro-2-methylphenyl substituent in Compound 1 enhances cytotoxicity compared to 3-chlorophenyl (Compound 7) or naphthyl (Compound 12) groups, likely due to improved hydrophobic interactions and target binding .
- Dimethylphenyl Substitution : The 3,4-dimethylphenyl group in the query compound may alter metabolic stability or target engagement compared to chloro-substituted analogs, though experimental data is lacking.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-b]quinoline-2-carboxamide derivatives?
- Methodological Answer : Thieno[2,3-b]quinoline scaffolds are typically synthesized via cyclization reactions. For example, sodium ethoxide-mediated cyclization of precursors like ethyl 3-amino-4-(p-methoxyphenyl)-5-(2-phenylhydrazono)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate yields the target compound after refluxing in ethanol and subsequent recrystallization . Key steps include optimizing reaction time (e.g., 3–5 hours) and solvent systems (ethanol/DMF mixtures) to improve yield (60–80%) and purity.
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Structural validation requires multi-spectroscopic analysis:
- IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Elemental Analysis : Verify calculated vs. experimental C, H, N content (e.g., ±0.3% deviation) .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
- Methodological Answer : Use cell viability assays (MTT or resazurin) across cancer cell lines (e.g., MDA-MB-231 breast cancer) with IC₅₀ determination (e.g., low nanomolar range for potent derivatives). Include flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase accumulation) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies?
- Methodological Answer : Contradictions may arise from polymorphism. Conduct:
- XRD Analysis : Compare crystal structures to identify polymorphic forms affecting solubility or receptor binding .
- DSC/TGA : Assess thermal stability and phase transitions .
- Bioactivity Replication : Test polymorphs in identical assay conditions (e.g., PLC-γ inhibition assays) to correlate structure-activity relationships .
Q. What strategies optimize the compound’s selectivity for PLC-γ in triple-negative breast cancer (TNBC) models?
- Methodological Answer :
- Molecular Docking : Model interactions with PLC-γ residues (e.g., His356, Arg549) to guide structural modifications .
- SAR Studies : Introduce substituents (e.g., halogens at the 3,4-dimethylphenyl group) to enhance lipophilic binding in PLC-γ’s hydrophobic pocket .
- Metabolomic Profiling : Use LC-MS to track on-target effects (e.g., reduced phosphoinositide metabolites) in TNBC cells .
Q. How can metabolomics elucidate off-target effects in ovarian cancer models?
- Methodological Answer : Perform untargeted metabolomics via:
- LC-HRMS : Identify dysregulated pathways (e.g., glycosphingolipid metabolism) .
- Pathway Enrichment Analysis : Use tools like MetaboAnalyst to compare metabolite shifts (e.g., ceramide accumulation) against known toxicity profiles .
Q. What computational approaches predict regioselectivity in derivatization reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
